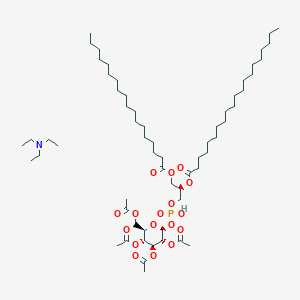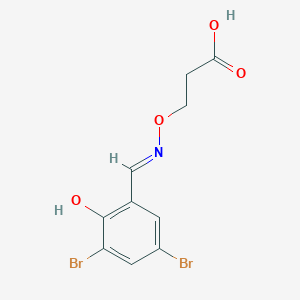
N-Acetyl-D-mannosamine-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-mannosamine-13C is a stable isotope-labeled compound of N-Acetyl-D-mannosamine. It is an essential precursor of N-acetylneuraminic acid, which is a specific monomer of bacterial capsular polysialic acid . This compound is widely used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-D-mannosamine-13C can be synthesized through the base-catalyzed epimerization of N-Acetyl-D-glucosamine . The process involves the use of specific catalysts and controlled reaction conditions to ensure the successful conversion of N-Acetyl-D-glucosamine to this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-mannosamine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its transformation into different derivatives and for its application in various research fields .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions are carefully controlled to ensure the desired transformation and to avoid unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include N-acetylneuraminic acid and other sialic acid derivatives. These products are crucial for various biochemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
N-Acetyl-D-mannosamine-13C has a wide range of scientific research applications:
Mecanismo De Acción
N-Acetyl-D-mannosamine-13C exerts its effects by serving as a precursor for the biosynthesis of N-acetylneuraminic acid. This process involves the conversion of this compound to N-acetylneuraminic acid through a series of enzymatic reactions. The molecular targets and pathways involved include the UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) enzyme, which regulates the intracellular biosynthesis of N-acetylneuraminic acid .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-D-glucosamine
- N-Acetylneuraminic acid
- N-Acetyl-D-mannosamine
Uniqueness
N-Acetyl-D-mannosamine-13C is unique due to its stable isotope labeling, which makes it an invaluable tool for tracing and quantifying biochemical processes. Its role as a precursor for N-acetylneuraminic acid also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i4+1 |
Clave InChI |
MBLBDJOUHNCFQT-UYASTGLZSA-N |
SMILES isomérico |
C[13C](=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)









![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)



